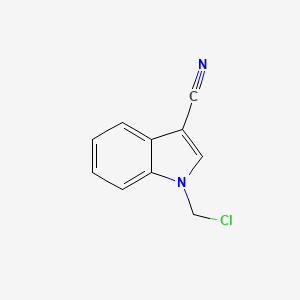
1-(chloromethyl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-cyano-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloromethyl group and a cyano group in the indole ring makes 1-(chloromethyl)-1H-indole-3-carbonitrile a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3-cyano-1H-indole can be synthesized through various methods. One common approach involves the chloromethylation of 3-cyanoindole. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the 1-position of the indole ring .
Industrial Production Methods
In industrial settings, the production of 1-(chloromethyl)-1H-indole-3-carbonitrile may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-3-cyano-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Substituted indoles with various functional groups.
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: 1-(Aminomethyl)-3-cyano-1H-indole.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-cyano-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(chloromethyl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-3-cyano-1H-indole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-nitro-1H-indole: Similar structure but with a nitro group instead of a cyano group.
1-(Chloromethyl)-3-methyl-1H-indole: Similar structure but with a methyl group instead of a cyano group
Uniqueness
1-(Chloromethyl)-3-cyano-1H-indole is unique due to the presence of both a chloromethyl and a cyano group, which provides a combination of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .
Propiedades
Fórmula molecular |
C10H7ClN2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
1-(chloromethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C10H7ClN2/c11-7-13-6-8(5-12)9-3-1-2-4-10(9)13/h1-4,6H,7H2 |
Clave InChI |
LAWPSHCWHBBAIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCl)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













